3,6-Nonadien-1-ol, acetate

Description

Contextualizing 3,6-Nonadien-1-ol (B1582235), acetate (B1210297) within Chemical Ecology and Natural Products Chemistry

3,6-Nonadien-1-ol, acetate belongs to the class of aliphatic alcohols and is recognized for its role as a volatile signaling compound in the natural world. ebi.ac.uk In the field of chemical ecology, it is studied for its involvement in insect communication, particularly as a pheromone. ontosight.ai Pheromones are chemical substances released by an organism that elicit a specific response in another individual of the same species. The study of such compounds is crucial for understanding insect behavior, including mating rituals and aggregation. ontosight.ai

From the perspective of natural products chemistry, this compound is of interest due to its occurrence in various natural sources. For instance, the parent alcohol, 3,6-Nonadien-1-ol, has been identified in muskmelon (Cucumis melo). nih.gov The investigation of such naturally occurring compounds, their isolation, structure elucidation, and synthesis are central themes in this field.

Academic Significance and Research Trajectory

The academic significance of this compound stems from its potential applications derived from its biological activity. Research into this compound and its related structures contributes to the broader understanding of chemical communication in insects. ontosight.ai This knowledge has practical implications in agriculture for the development of pest management strategies. ontosight.ai By using synthetic versions of pheromones like this compound, it is possible to create attractants for monitoring or controlling pest populations. ontosight.ai

The research trajectory has also included its synthesis and evaluation for use in the flavor and fragrance industry. ontosight.ai Its characteristic fresh, green, and fruity aroma makes it a valuable component in various consumer products. thegoodscentscompany.comchemicalbook.com

Isomeric Considerations in this compound Research

The biological activity and sensory properties of this compound are highly dependent on its stereochemistry. The presence of two double bonds in its nine-carbon chain allows for the existence of several stereoisomers. nist.gov

The (3E,6Z) Stereoisomer and its Prominence

The (3E,6Z) stereoisomer of this compound is a particularly significant and well-studied form of the compound. ontosight.aiontosight.ai The notation "(3E,6Z)" specifies the configuration of the double bonds at the third and sixth carbon atoms as trans (E) and cis (Z), respectively. ontosight.ai This specific arrangement of atoms in space is crucial for its biological function and its characteristic odor profile. ontosight.aithegoodscentscompany.com It is recognized as a carboxylic ester and has been evaluated for its use as a flavoring agent. nih.gov

Exploration of Other Stereoisomers and their Research Relevance

While the (3E,6Z) isomer is prominent, other stereoisomers of this compound also exist and are subjects of research. These include the (3Z,6Z), (3E,6E), and (3Z,6E) isomers. The investigation of these different forms is important for several reasons. For instance, in the synthesis of the desired (3E,6Z) isomer, other isomers may be formed as byproducts. Furthermore, comparing the biological activities and sensory properties of different stereoisomers helps researchers understand the structure-activity relationship, revealing how subtle changes in molecular geometry can have significant impacts. The NIST (National Institute of Standards and Technology) WebBook lists (Z,Z)-3,6-nonadienyl acetate as a stereoisomer of 3-6-Nonadien-1-yl-acetate. nist.gov The (3Z,6Z) isomer is also commercially available. axsyn.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

76649-26-8 |

|---|---|

Molecular Formula |

C11H18O2 |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

[(3E,6E)-nona-3,6-dienyl] acetate |

InChI |

InChI=1S/C11H18O2/c1-3-4-5-6-7-8-9-10-13-11(2)12/h4-5,7-8H,3,6,9-10H2,1-2H3/b5-4+,8-7+ |

InChI Key |

CMNKZQXSZSHGNF-AOSYACOCSA-N |

SMILES |

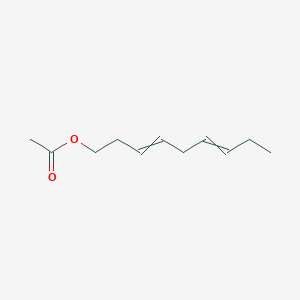

CCC=CCC=CCCOC(=O)C |

Isomeric SMILES |

CC/C=C/C/C=C/CCOC(=O)C |

Canonical SMILES |

CCC=CCC=CCCOC(=O)C |

Other CAS No. |

76649-26-8 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of 3,6 Nonadien 1 Ol, Acetate

Stereoselective Synthesis of 3,6-Nonadien-1-ol (B1582235), acetate (B1210297) Isomers

The precise spatial arrangement of atoms in molecules, or stereochemistry, is crucial in determining the chemical and biological properties of a compound. For 3,6-Nonadien-1-ol, acetate, the geometry around the two double bonds gives rise to different stereoisomers, such as the (3Z,6Z), (3E,6Z), (3Z,6E), and (3E,6E) forms. The synthesis of these specific isomers requires carefully controlled reaction pathways, a field known as stereoselective synthesis.

A key strategy for achieving high stereoselectivity in the synthesis of isomers of 3,6-nonadien-1-ol, the precursor alcohol to the target acetate, involves the partial reduction of a diyne precursor, 3,6-nonadiyn-1-ol. jaydevchemicals.com The stereochemical outcome of the hydrogenation of the triple bonds can be directed by the choice of catalyst and reaction conditions.

For instance, the synthesis of the (3Z,6Z) isomer, a process valuable for producing certain insect pheromones, can be achieved through stereoselective reduction of the corresponding diyne. While specific catalysts for 3,6-nonadiyn-1-ol are proprietary, general methodologies for diyne reduction provide a template for this transformation. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is a classic example of a catalyst used for the syn-hydrogenation of alkynes to produce cis-(Z)-alkenes. Applying such a catalyst would be a primary approach to obtaining the (Z,Z) configuration.

Conversely, to obtain trans-(E)-alkenes, a dissolving metal reduction, such as using sodium in liquid ammonia, is typically employed. A stepwise approach, reducing one alkyne and then the other under different conditions, could theoretically yield the mixed (E,Z) isomers.

The table below outlines the conceptual synthetic pathways for generating specific isomers of 3,6-nonadien-1-ol from its diyne precursor, which would then be acetylated.

| Target Isomer | Precursor | Key Reaction | Typical Reagents/Conditions |

| (3Z,6Z)-nonadien-1-ol | 3,6-Nonadiyn-1-ol | Stereoselective Hydrogenation | H₂, Lindlar's Catalyst |

| (3E,6E)-nonadien-1-ol | 3,6-Nonadiyn-1-ol | Dissolving Metal Reduction | Na in liquid NH₃ |

| (3E,6Z)-nonadien-1-ol | 3,6-Nonadiyn-1-ol | Stepwise Stereoselective Reductions | Combination of methods |

Once the desired stereoisomer of the alcohol is synthesized, it is converted to the final acetate ester through acetylation, a process discussed in the following section.

Acetylation Strategies for Nonadienols: Reaction Conditions and Catalytic Systems

Acetylation is the process of introducing an acetyl functional group into a compound. In the case of 3,6-nonadien-1-ol, this involves the esterification of the terminal hydroxyl group to form the acetate. A variety of methods exist for this transformation, ranging from catalyst-free approaches to systems employing sophisticated catalysts.

A common and straightforward method for acetylation is the reaction of the alcohol with acetic anhydride (B1165640). mdpi.com This reaction can often be performed under solvent-free and catalyst-free conditions, representing a green chemistry approach. The reaction typically requires moderate temperatures, for example, 60 °C, to proceed to completion. mdpi.com

To enhance reaction rates and yields, various catalysts can be employed. Simple, inexpensive, and environmentally benign catalysts like dried sodium bicarbonate have proven effective. mdpi.com The reaction proceeds at room temperature in the presence of sodium bicarbonate, which acts as a mild base to facilitate the reaction. mdpi.com Heterogeneous catalysts, such as phosphomolybdic acid, also offer an efficient route for acetylation with acetic anhydride under solvent-free and ambient temperature conditions. organic-chemistry.org

The choice of acetylating agent and catalyst depends on the scale of the reaction, the sensitivity of the substrate, and desired purity of the product. The table below summarizes various acetylation strategies.

| Acetylating Agent | Catalyst | Solvent | Temperature | Key Features |

| Acetic Anhydride | None | Solvent-free | 60 °C | Simple, green, high atom economy. mdpi.com |

| Acetic Anhydride | Sodium Bicarbonate | Toluene or other organic solvents | Room Temperature | Mild conditions, good to excellent yields. mdpi.com |

| Acetic Anhydride | Phosphomolybdic Acid | Solvent-free | Room Temperature | Efficient, short reaction times. organic-chemistry.org |

| Acetic Anhydride | Vanadyl Sulfate (VOSO₄) | Solvent-free | Room Temperature | Stoichiometric, sustainable approach. frontiersin.org |

These methods provide a versatile toolkit for the efficient conversion of 3,6-nonadien-1-ol isomers to their corresponding acetates.

Biocatalytic Approaches for the Production of this compound and Analogues

Biocatalysis utilizes enzymes to perform chemical transformations, offering advantages such as high selectivity, mild reaction conditions, and reduced environmental impact. For the synthesis of esters like this compound, lipases are the most commonly used enzymes. mdpi.com

Lipase-catalyzed esterification involves the reaction of an alcohol (3,6-nonadien-1-ol) with an acyl donor. The acyl donor can be a carboxylic acid (acetic acid) or an activated acyl donor like an ester (e.g., vinyl acetate or ethyl acetate) in a transesterification reaction. A widely used and robust enzyme for this purpose is the immobilized lipase (B570770) B from Candida antarctica (often sold as Novozym 435). mdpi.comnih.gov

These reactions are often performed in non-aqueous, organic solvents like n-hexane or under solvent-free conditions. mdpi.comnih.gov The choice of solvent can significantly influence enzyme activity and reaction equilibrium. A critical aspect of biocatalytic esterification is the management of water, which is a byproduct of the reaction when using a carboxylic acid. The presence of water can lead to a competing hydrolysis reaction, reducing the ester yield. To overcome this, water can be removed from the reaction mixture, for instance, by using molecular sieves or through techniques like pervaporation, which can drive the reaction to 100% conversion. nih.govscispace.com

The use of whole-cell biocatalysts, such as recombinant E. coli expressing a lipase, is another promising approach. nih.gov This method avoids the need for costly enzyme purification and immobilization. The whole-cell biocatalyst can be used directly in organic media to synthesize a variety of esters with high efficiency. nih.gov

| Biocatalyst | Acyl Donor | Reaction Medium | Key Conditions | Potential Advantages |

| Immobilized Candida antarctica Lipase B | Acetic Acid | n-Hexane | 30-50 °C, water removal | High conversion, enzyme reusability. nih.gov |

| Immobilized Aspergillus terreus Lipase | Stearic Acid (example) | n-Hexane | Optimized temperature, molar ratios | High regioselectivity, potential for unsaturated substrates. scispace.com |

| Recombinant E. coli expressing Lipase | Glyceryl Triacetate (example) | Organic Media | 40 °C, controlled water content | No enzyme purification needed, high tolerance to substrates. nih.gov |

Oxidative Transformations of 3,6-Nonadien-1-ol into Related Aldehydes

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For a polyunsaturated alcohol like 3,6-nonadien-1-ol, it is essential to use mild and selective oxidizing agents that will not affect the double bonds or over-oxidize the newly formed aldehyde to a carboxylic acid.

Several modern reagents are well-suited for this purpose. The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a highly selective and mild oxidation of primary alcohols to aldehydes. wikipedia.orgorganic-chemistry.org The reaction is typically carried out in chlorinated solvents like dichloromethane (B109758) at room temperature and is often complete within a few hours. organic-chemistry.orgwikipedia.org DMP is known for its tolerance of sensitive functional groups, making it ideal for unsaturated substrates. wikipedia.org

Another widely used method is the Swern oxidation. organic-chemistry.orgwikipedia.org This reaction uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures (typically -78 °C), followed by the addition of a hindered organic base like triethylamine. wikipedia.orgjk-sci.com The Swern oxidation is renowned for its mild conditions and broad functional group compatibility, avoiding the use of toxic heavy metals like chromium. organic-chemistry.org

The table below compares these key oxidative methods for converting 3,6-nonadien-1-ol to 3,6-nonadienal.

| Oxidation Method | Key Reagents | Solvent | Temperature | Key Features |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane | Room Temperature | High selectivity, mild conditions, short reaction times, no heavy metals. wikipedia.orgwikipedia.org |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Dichloromethane | -78 °C | Very mild, wide functional group tolerance, avoids over-oxidation. wikipedia.orgadichemistry.com |

These advanced methodologies provide chemists with reliable and selective tools for the synthesis and derivatization of this compound, enabling the precise construction of this valuable chemical compound.

Chemoreception and Biological Function of 3,6 Nonadien 1 Ol, Acetate in Interspecies Interactions

Role as a Semiochemical in Insect Communication Systems

Semiochemicals are fundamental to how insects perceive their environment, locate mates, find food, and avoid predators. These chemical cues are broadly categorized based on the nature of the interaction they mediate. 3,6-Nonadien-1-ol (B1582235), acetate (B1210297) and its related compounds have been identified as active signaling molecules in various ecological contexts.

While direct evidence for 3,6-Nonadien-1-ol, acetate as a primary sex pheromone is limited, the closely related alcohol, (Z,Z)-3,6-Nonadien-1-ol, is a known pheromone for certain insect species. Specifically, it is utilized in the chemical communication systems of the Mexican fruit fly (Anastrepha ludens) and the Caribbean fruit fly (Anastrepha suspensa). In these species, the alcohol acts as a pheromone, a chemical signal that triggers a social response in members of the same species, often related to reproduction. The structural similarity between the alcohol and its acetate ester suggests a potential role for the acetate in modulating or contributing to the pheromonal bouquet, as it is common for insects to use a blend of related compounds, including alcohols, aldehydes, and acetates, for precise signaling.

Interspecific communication is mediated by allelochemicals, which include kairomones (beneficial to the receiver) and allomones (beneficial to the emitter). 3,6-Nonadien-1-yl acetate has been identified as a floral volatile, notably in certain species of orchids. In this capacity, it acts as a synomone, a type of semiochemical that benefits both the emitter (the plant) and the receiver (the insect). A mixture of compounds including 3,6-nonadien-1-yl acetate has been shown to be strongly attractive to pollinating beetles in field bioassays, indicating its role in attracting pollinators to the flower, facilitating plant reproduction while providing a resource for the insect.

The significance of this compound as a kairomone—a cue used by an herbivore to locate a host plant—can vary depending on the insect species. The compound is a known volatile in melons. However, some fruit fly species specialized on cucurbits, such as Zeugodacus cucurbitae, have demonstrated lower olfactory sensitivity to esters compared to other fruit flies. This suggests a shift in the insect's olfactory receptor repertoire, making this compound a less critical kairomonal cue for this particular pest-host interaction.

Electroantennographic and Behavioral Responses in Insect Species

The detection of semiochemicals by insects is primarily accomplished through olfactory receptor neurons located on their antennae. The response to these chemicals can be measured electrophysiologically and observed behaviorally.

Electroantennography (EAD) is a technique used to measure the electrical output of an insect's entire antenna in response to an odor. This method allows researchers to determine which specific volatile compounds are detected by an insect's olfactory system. Research presented to the International Society of Chemical Ecology has confirmed that 3,6-nonadien-1-yl acetate elicits antennal responses in insects. Specifically, electroantennogram analyses were conducted on potentially pollinating beetles, which showed a detectable response to the compound, confirming that their antennae possess receptors capable of binding to this molecule.

Beyond mere detection, the behavioral response of an insect to a chemical cue is critical for understanding its ecological role. Olfactory bioassays, such as Y-tube olfactometers and field trapping studies, are used to determine if a chemical is an attractant, a repellent, or inert. In the case of 3,6-nonadien-1-yl acetate, behavioral studies have corroborated the electrophysiological findings. A mixture of floral compounds containing 3,6-nonadien-1-yl acetate was tested in a field bioassay and found to be "strongly attractive" to pollinating beetles. This demonstrates that the detection of the compound by the beetles' antennae translates into a distinct behavioral response, guiding them toward the source of the odor.

Contribution to Flavor and Aroma Perception in Food Science

In addition to its role in chemical ecology, this compound is a significant contributor to the sensory experience of certain foods for humans. It is recognized as a flavor and fragrance agent and is found naturally in several fruits.

The compound is particularly associated with the characteristic aroma of melons and watermelons. Its scent is generally described as green, sweet, and melon-like, often with fatty or waxy undertones. Due to its potent and distinct aroma profile, it is used in the flavor industry to impart or enhance melon and other fruity notes in a variety of products. The presence and concentration of 3,6-nonadien-1-yl acetate, often alongside the corresponding alcohol, are key factors in the authentic aroma of fresh watermelon and other cucurbits.

Below is a summary of the sensory characteristics of this compound.

| Attribute | Description | Natural Occurrence (Examples) |

| Odor Profile | Green, sweet, melon, fatty, waxy, fruity | Watermelon, Melon |

| Taste Profile | Sweet, green, melon | Melon-based beverages |

| Industrial Use | Flavoring agent, Fragrance component | Food flavorings, Perfumes |

Assessment of Olfactory Thresholds and Odor Activity Values (OAVs)

The olfactory threshold is the lowest concentration of a compound that can be detected by the human sense of smell. For (E,Z)-3,6-Nonadien-1-ol, acetate, specific detection and taste thresholds have been identified, which are crucial for determining its potential impact on the aroma and flavor of a product. The aroma detection threshold for this compound is reported to be in the range of 11 to 15 parts per billion (ppb).

The sensory characteristics of (E,Z)-3,6-Nonadien-1-ol, acetate have been described at concentrations well above its detection threshold. At a concentration of 1%, its aroma is characterized by notes of sweet wax, fresh green melon, and fruity pear. In terms of taste, at a concentration of 1 to 10 parts per million (ppm), it imparts fresh, green, waxy, and melon-like notes with fruity pear undertones.

Table 1: Detection Thresholds and Sensory Descriptors for (E,Z)-3,6-Nonadien-1-ol, acetate

| Sensory Aspect | Threshold/Concentration | Descriptor | Source |

|---|---|---|---|

| Aroma Detection Threshold | 11 - 15 ppb | N/A | |

| Aroma Characterization | 1% | Nice sweet waxy, fresh green melon with fruity pear notes | |

| Taste Threshold | 1 - 10 ppm | Fresh, green, waxy, melon with fruity pear notes |

Investigation of Synergistic and Modulatory Effects with Other Volatile Compounds in Complex Mixtures

This compound, with its characteristic green and melon-like aroma, rarely acts in isolation. In food systems such as melons and cucumbers, it is part of a complex mixture of volatile organic compounds, including aldehydes, alcohols, and other esters. While specific synergistic studies quantifying its interaction with other individual compounds are limited, its function as a modulator of flavor is evident from its blending characteristics. The related alcohol, 3,6-nonadien-1-ol, is known to blend well with fruity, floral, and herbal notes, adding a sense of naturalness to flavors like melon, cucumber, tea, and various berries. The acetate is described as adding floralcy to the middle notes of floral compositions.

Table 2: Key Volatile Compound Classes in Melon and Cucumber Aroma Profiles

| Food Item | Predominant Volatile Compound Classes | Associated Aroma Descriptors | Source(s) |

|---|---|---|---|

| Melon | Esters, Aldehydes, Alcohols, Sulfur Compounds | Fruity, floral, green, sweet | |

| Cucumber | Aldehydes (C6 and C9), Alcohols (C6 and C9) | Green, grassy, flower-like, fresh |

Exploration of Aroma-Taste Interactions and Perceptual Integration in Food Systems

Flavor is a multisensory experience resulting from the integration of smell (aroma) and taste. The compound this compound demonstrates this integration through its congruent aroma and taste profiles. The aroma is described as having "sweet waxy, fresh green melon" notes, while the taste is similarly characterized as "fresh, green, waxy, melon". This consistency between the olfactory and gustatory perception is crucial for creating a unified and identifiable flavor.

Analytical and Spectroscopic Characterization of 3,6 Nonadien 1 Ol, Acetate in Complex Biological Matrices

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to isolating 3,6-Nonadien-1-ol (B1582235), acetate (B1210297) from the myriad of other compounds present in biological extracts. The choice of technique is primarily dictated by the volatility of the analyte and the nature of the sample matrix.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 3,6-Nonadien-1-ol, acetate. unar.ac.idnih.gov In this method, the volatile components of a sample are separated based on their boiling points and interactions with a stationary phase within a capillary column. As the separated compounds elute from the column, they are ionized and fragmented, and the resulting mass-to-charge ratios of the fragments are detected by the mass spectrometer. This provides a unique "fingerprint" for compound identification. nih.gov

The analysis of acetate derivatives by GC-MS is a well-established practice, offering high sensitivity and specificity. researchgate.net For profiling this compound in biological matrices, sample preparation often involves solvent extraction or solid-phase microextraction (SPME) to isolate and concentrate the volatile fraction. nih.gov The selection of the GC column is critical, with non-polar or medium-polarity columns typically providing good separation for this type of ester. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.

Table 1: Typical GC-MS Parameters for Volatile Ester Analysis

| Parameter | Typical Setting |

|---|---|

| Column Type | DB-5ms, HP-5ms (non-polar), or DB-WAX (polar) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Splitless or Pulsed Splitless for trace analysis |

| Oven Program | Initial temp 40-60°C, ramped to 250-300°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) |

While GC-MS is ideal for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a powerful alternative, particularly for less volatile esters or when derivatization is undesirable. hplc.eu HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For esters like this compound, reversed-phase HPLC is the most common approach. nih.govaocs.org

In this mode, a non-polar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and/or methanol (B129727) with water. nih.govaocs.org Compounds are separated based on their hydrophobicity, with more non-polar molecules having longer retention times. Detection can be achieved using a UV detector if the analyte possesses a chromophore, or more universally with an evaporative light-scattering detector (ELSD) or mass spectrometry (LC-MS). researchgate.net HPLC is particularly advantageous as it operates at ambient temperatures, minimizing the risk of thermal degradation or isomerization of sensitive compounds. aocs.org

Table 2: Example HPLC Conditions for Long-Chain Ester Separation

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water nih.gov |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 30°C) researchgate.net |

| Detector | Mass Spectrometry (MS) or ELSD |

In the study of biologically active volatiles, identifying which compounds are behaviorally relevant is crucial. Hyphenated techniques that couple the separation power of GC with a biological detector provide this critical information.

Gas Chromatography-Olfactometry (GC-O): This technique adds a human assessor as a detector. The effluent from the GC column is split, with one portion going to a standard detector (like FID or MS) and the other to a sniffing port. mdpi.com An assessor records the odor and intensity of the compounds as they elute, allowing for the identification of odor-active compounds, which may be present in concentrations too low to produce a significant peak on the chromatogram. mdpi.com

Gas Chromatography-Electroantennographic Detection (GC-EAD): GC-EAD is invaluable for studying insect chemical communication. It replaces the human nose with an insect antenna as the detector. The GC effluent is passed over an excised antenna, and electrodes measure the electrical response (depolarization) generated when a biologically active compound, such as a pheromone component like this compound, is detected. This allows researchers to pinpoint the exact compounds in a complex blend that are perceived by the insect.

Comprehensive Spectroscopic Methods for Structural Elucidation

While chromatography separates components, spectroscopy is required to determine their exact molecular structure.

Mass spectrometry (MS) provides information about the mass and fragmentation pattern of a molecule, which is essential for its identification. nih.gov When coupled with GC, it allows for the analysis of individual components within a mixture. For unambiguous identification, especially at trace levels or in noisy biological matrices, tandem mass spectrometry (MS/MS) is employed. nih.gov

In a GC-MS/MS system, a precursor ion corresponding to the molecular weight of the target analyte (e.g., the molecular ion of this compound) is selected in the first mass analyzer. This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed by a second mass analyzer. This process provides a highly specific fragmentation pattern that can confirm the compound's identity and allows for quantification with significantly reduced interference from matrix components. nih.gov

Stereochemical Analysis and Isomer Discrimination in Complex Mixtures

The biological activity of many natural compounds, including pheromones, is often dependent on their specific stereochemistry. This compound can exist as several geometric isomers (cis/trans or E/Z) due to the two double bonds in its structure, such as (3E,6Z), (3Z,6Z), (3E,6E), and (3Z,6E) isomers. thegoodscentscompany.comhmdb.canist.govthegoodscentscompany.com These isomers may elicit different or no biological responses.

Discriminating between these isomers is a significant analytical challenge. High-resolution gas chromatography with specialized capillary columns is the primary method for separating geometric isomers. Columns with polar stationary phases, such as those containing polyethylene (B3416737) glycol (WAX-type columns) or specific liquid crystal phases, can often resolve isomers based on subtle differences in their shape and polarity. The elution order of isomers can be compared to that of synthetic standards to confirm their identity. In some cases, HPLC using columns with high molecular-shape selectivity can also be employed for isomer separation. hplc.eu

Mechanistic Insights into 3,6 Nonadien 1 Ol, Acetate Biological Action

Molecular Mechanisms of Olfactory Receptor Binding and Ligand-Receptor Interactions

The initial step in the perception of 3,6-Nonadien-1-ol (B1582235), acetate (B1210297) involves its binding to an olfactory receptor (OR). Insect ORs are a unique class of proteins, functioning as ligand-gated ion channels. nih.gov They are typically heteromeric complexes, composed of a highly conserved co-receptor subunit, known as Orco, and a variable odorant-specific receptor (ORx) subunit that determines the receptor's specificity to particular odorants. nih.gov

While direct structural and molecular docking studies for 3,6-Nonadien-1-ol, acetate with a specific insect olfactory receptor are not yet available in the current scientific literature, general principles of odorant-receptor interactions in insects can be inferred from studies on other odorants. The binding of a ligand like this compound is predicted to occur within a binding pocket located in the transmembrane domain of the ORx subunit. This interaction is primarily driven by non-covalent forces.

Key Interaction Forces in Odorant-Receptor Binding:

| Interaction Type | Description | Potential Role in this compound Binding |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and nonpolar amino acid residues in the binding pocket. | The nonpolar alkyl chain of 3,6-Nonadien-1-ol would likely engage in significant hydrophobic interactions with aliphatic and aromatic amino acid side chains within the receptor's binding pocket. |

| Hydrogen Bonding | Formation of hydrogen bonds between hydrogen bond donors and acceptors on the ligand and receptor. | The acetate group of 3,6-Nonadien-1-ol, with its carbonyl oxygen, could act as a hydrogen bond acceptor, interacting with donor residues like tyrosine or serine in the binding pocket. |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | These forces would contribute to the overall stability of the ligand-receptor complex, arising from the close proximity of the 3,6-Nonadien-1-ol molecule to the amino acid residues of the binding pocket. |

The specificity of an OR for a particular odorant is determined by the precise shape, size, and chemical properties of its binding pocket, which is in turn dictated by the amino acid sequence of the ORx protein. Even subtle changes in the structure of the odorant or the amino acid composition of the binding pocket can significantly alter binding affinity and receptor activation.

Signal Transduction Pathways in Insect Olfactory Systems Initiated by this compound

Upon the binding of this compound to its specific ORx subunit, a conformational change is induced in the receptor complex. This change leads to the opening of the associated ion channel, which is permeable to cations such as Na⁺, K⁺, and Ca²⁺. The influx of these positively charged ions into the olfactory sensory neuron causes a depolarization of the cell membrane, generating a receptor potential. If this depolarization reaches a certain threshold, it triggers the firing of action potentials that are then transmitted to the antennal lobe of the insect's brain for further processing.

This direct ionotropic mechanism is considered the primary and most rapid mode of signal transduction in insect olfaction. nih.gov However, there is also evidence suggesting the involvement of metabotropic signaling pathways, which are G-protein coupled, in modulating the olfactory response. These pathways can influence the sensitivity of the OSNs through the production of second messengers like cyclic AMP (cAMP) and inositol (B14025) trisphosphate (IP₃). While the primary response to this compound is likely mediated by the ionotropic pathway, the potential for modulation by metabotropic pathways cannot be excluded and may play a role in processes like sensory adaptation.

Comparison of Olfactory Signal Transduction Mechanisms:

| Feature | Ionotropic Pathway (Primary) | Metabotropic Pathway (Modulatory) |

| Receptor Type | Ligand-gated ion channel (OR-Orco complex) | G-protein coupled receptor (GPCR) |

| Speed of Onset | Fast (milliseconds) | Slower (seconds) |

| Mechanism | Direct opening of an ion channel upon ligand binding. | Activation of a G-protein, leading to the production of second messengers which then modulate ion channels. |

| Primary Effect | Generation of a receptor potential leading to action potentials. | Modulation of neuronal excitability and sensitivity. |

Enzymatic Biotransformation and Metabolic Fate of this compound within Biological Systems

To ensure the temporal resolution of olfactory signals and prevent the continuous firing of OSNs, odorant molecules must be rapidly removed or inactivated from the sensillar lymph after they have bound to their receptors. This clearance is achieved through enzymatic degradation by a variety of biotransformation enzymes present in and around the sensilla.

For an ester like this compound, the primary enzymes involved in its biotransformation are likely to be esterases and cytochrome P450 monooxygenases (CYPs) .

Esterases: These enzymes would catalyze the hydrolysis of the ester bond in this compound, breaking it down into 3,6-nonadien-1-ol and acetic acid. This transformation would significantly alter the chemical structure of the original odorant, likely rendering it inactive at the original olfactory receptor.

Cytochrome P450s: This large and diverse family of enzymes can catalyze a variety of oxidative reactions. CYPs could potentially hydroxylate the alkyl chain of this compound or its hydrolyzed product, 3,6-nonadien-1-ol. This would increase the polarity of the molecule, facilitating its subsequent conjugation and excretion.

The metabolic fate of the resulting products, 3,6-nonadien-1-ol and acetic acid, would follow general metabolic pathways. The alcohol could be further oxidized, while acetic acid can enter the central metabolism, for instance, by being converted to acetyl-CoA. These metabolites are then likely transported away from the antennae via the insect's hemolymph for further processing or excretion.

The efficient and rapid biotransformation of this compound is crucial for maintaining the sensitivity of the olfactory system, allowing the insect to detect subsequent changes in the concentration of this and other important chemical cues in its environment.

Future Research Directions and Translational Applications of 3,6 Nonadien 1 Ol, Acetate

Elucidation of Undiscovered Biosynthetic Pathways for 3,6-Nonadien-1-ol (B1582235), acetate (B1210297)

The natural occurrence of the parent alcohol, 3,6-nonadien-1-ol, in a variety of organisms, including cucumbers, melons, fish, and oysters, suggests the existence of specific biosynthetic pathways. perfumerflavorist.comfragranceconservatory.com The compound is classified as a fatty alcohol ester, pointing towards lipid metabolism as a likely origin. hmdb.ca However, the precise enzymatic steps and genetic regulation involved in the biosynthesis of 3,6-nonadien-1-ol and its subsequent acetylation remain largely uncharacterized.

Future research should prioritize the identification and characterization of the enzymes—such as desaturases, reductases, and acetyltransferases—responsible for its formation in these natural sources. A deeper understanding of these pathways could pave the way for biotechnological production methods. Investigating the metabolic triggers that lead to the production of different isomers in plants and animals could also provide valuable insights into its ecological roles.

Advanced Chemoreception Modeling and Neurobiological Studies on Olfactory Processing

The distinct aroma of 3,6-Nonadien-1-ol, acetate, often described as green, fruity, and melon-like, is a result of complex interactions between the molecule and olfactory receptors in the nose. bedoukian.comthegoodscentscompany.com However, the specific olfactory receptors that bind to this compound and its various isomers have not been fully identified.

Future research efforts should be directed towards deorphanizing the receptors responsible for detecting this compound. This can be achieved through a combination of in-vitro assays using heterologously expressed olfactory receptors and in-vivo studies employing techniques like electrophysiology. Furthermore, advanced computational modeling and quantitative structure-activity relationship (QSAR) studies could predict the binding affinities of different isomers to various receptors, helping to explain the subtle differences in their perceived scents. These neurobiological studies are crucial for understanding the fundamentals of green and fruity aroma perception.

Development of Sustainable and Economically Viable Production Methods for Specific Isomers

Currently, commercial production of this compound and its parent alcohol relies on chemical synthesis, with precursors like 3,6-Nonadiyn-1-ol being used to create specific isomers such as (E,Z)-3,6-nonadien-1-ol. jaydevchemicals.com While effective, these multi-step syntheses can be costly and may not align with growing consumer demand for natural and sustainably sourced ingredients. perfumerflavorist.com The development of nature-identical versions is a step towards consistency and sustainability, with some processes utilizing renewable materials. fragranceconservatory.com

The development of sustainable and economically viable production methods is a critical future direction. Promising avenues include:

Biocatalysis: Utilizing isolated enzymes or whole-cell microbial systems to perform specific steps in the synthesis, potentially leading to higher isomer purity and milder reaction conditions.

Metabolic Engineering: Genetically engineering microorganisms like yeast or bacteria to produce specific isomers of 3,6-nonadien-1-ol and its acetate from simple feedstocks like sugars.

Green Chemistry: Optimizing existing chemical syntheses to reduce waste, use less hazardous solvents, and improve energy efficiency.

Success in these areas would not only lower production costs but also provide a more sustainable supply chain for the flavor, fragrance, and agricultural industries.

Strategic Applications in Integrated Pest Management (IPM) and Agricultural Entomology

Semiochemicals—chemicals that convey information between organisms—are cornerstone tools in modern Integrated Pest Management (IPM) strategies. plantprotection.pl There is compelling evidence that C9 alcohols and their derivatives can function as semiochemicals for various insects. For instance, the precursor 3,6-Nonadiyn-1-ol is used as an intermediate in the synthesis of insect pheromones. jaydevchemicals.com More directly, (Z,Z)-3,6-Nonadien-1-ol has been identified as a semiochemical for the Mexican fruit fly (Anastrepha ludens) and the Caribbean fruit fly (Anastrepha suspensa). pherobase.com

This suggests a strong potential for this compound to be used in agricultural entomology. Future research should focus on:

Screening: Evaluating the behavioral responses of key agricultural pests to this compound to determine if it acts as an attractant, repellent, or pheromone.

Mechanism of Action: Identifying its specific role (e.g., sex pheromone, aggregation pheromone, kairomone) for target species.

Field Trials: Developing and testing lures and traps containing the compound for use in IPM strategies such as monitoring, mass trapping, or "attract-and-kill" programs. plantprotection.pl

Harnessing this compound could lead to the development of highly specific and environmentally benign pest control solutions.

Innovations in Food Science and Flavor Technology utilizing this compound as a Key Aroma Compound

This compound is recognized as a valuable flavoring agent, having attained FEMA GRAS (Generally Recognized as Safe) status. nih.govfemaflavor.org Its primary application is in creating and enhancing fruit flavors, where it imparts a sense of naturalness. bedoukian.comthegoodscentscompany.com It is particularly effective in melon, apple, pear, and strawberry flavor profiles. bedoukian.com

Innovations in food science can further leverage the unique properties of this compound. Future applications could include:

Novel Flavor Creation: Blending it with other aroma compounds to create new and complex flavor profiles for beverages, confectionery, and other food products.

Improving Plant-Based Foods: Using its fresh and green notes to mask potential off-flavors in plant-based meat and dairy alternatives.

Flavor Modulation: Investigating its potential to enhance the perception of sweetness or other desirable flavor characteristics, potentially allowing for sugar reduction in some formulations.

The table below summarizes the established organoleptic properties and applications of this compound, providing a foundation for these future innovations.

| Property | Description | Food Application Examples |

| Odor Profile | Green, fruity, melon, sweet, slightly fatty. bedoukian.comthegoodscentscompany.com | Melon (Cantaloupe, Honeydew), Apple, Pear, Strawberry, Grape. bedoukian.comthegoodscentscompany.com |

| Taste Profile | Melon-like, adds naturalness. bedoukian.comthegoodscentscompany.com | Enhancing the authenticity of fruit flavors in beverages, yogurts, and desserts. |

| FEMA Number | 3953. nih.gov | Approved for use as a flavoring agent in food products. |

| Recommended Usage | Up to 10.0000 ppm in the finished product. thegoodscentscompany.com | Used at low concentrations to achieve desired flavor impact. |

As food technology advances, the strategic use of potent aroma chemicals like this compound will be instrumental in developing the next generation of food and beverage products.

Q & A

Q. How do stereoisomeric forms influence the olfactory properties of this compound in food matrices?

- Methodological Answer : Isomer-specific aroma thresholds can be determined via sensory panels and GC-olfactometry. For example, (E,Z)-isomers contribute to melon-like notes in fruit juices, while (Z,E)-forms may exhibit greener profiles. ROC analysis in melon byproducts demonstrates concentration-dependent sensory impacts .

Q. What experimental designs address discrepancies in reported thermodynamic properties (e.g., boiling points) of this compound?

- Methodological Answer : Controlled vapor-pressure measurements using static or dynamic methods (e.g., ebulliometry) under inert atmospheres reduce oxidation artifacts. Cross-validate data with NIST thermophysical databases, noting that decomposition products (CO/CO₂) may skew results if stability is compromised .

Q. What biosynthetic pathways produce this compound in plant systems?

- Methodological Answer : Lipoxygenase (LOX) and hydroperoxide lyase (HPL) pathways convert linolenic acid to (E,Z)-3,6-nonadienal, which is reduced to the alcohol and acetylated. Gene expression profiling (e.g., LOX activity assays) and isotope tracing validate these routes in melon fruit development .

Q. How do high-pressure processing (HPP) conditions affect the stability of this compound in food systems?

- Methodological Answer : HPP treatments (e.g., 400–600 MPa) alter compound stability via pressure-induced ester hydrolysis. Comparative GC analysis of melon juice post-HPP shows reduced acetate concentrations, requiring pH adjustment or antioxidant additives to mitigate degradation .

Data Analysis & Contradictions

Q. How should researchers interpret conflicting ROC values for 3,6-Nonadienyl acetate across fermentation studies?

- Methodological Answer : Discrepancies may arise from microbial strain variability or substrate competition. Normalize ROC data to internal standards (e.g., deuterated analogs) and perform ANOVA with post-hoc tests (Tukey’s HSD) to identify significant differences between treatments .

Q. Why do GC/MS retention times for this compound vary across studies?

- Methodological Answer : Column phase (polar vs. non-polar), temperature gradients, and carrier gas flow rates influence retention. Standardize protocols using reference compounds (e.g., Bedoukian Research standards) and report RI/KI values relative to n-alkanes .

Synthesis & Stability

Q. What synthetic routes yield high-purity this compound for research applications?

- Methodological Answer : Acetylation of 3,6-nonadien-1-ol with acetic anhydride under catalytic acid (e.g., H₂SO₄) at 0–5°C minimizes isomerization. Purify via fractional distillation (bp ~200°C) and confirm purity (>98%) via GC-FID .

Q. What factors influence the oxidative stability of this compound in lipid bilayer studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.